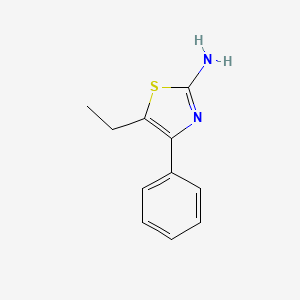

5-Ethyl-4-phenyl-1,3-thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFFDVPXYBZEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187776 | |

| Record name | 2-Thiazolamine, 5-ethyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34176-47-1 | |

| Record name | 2-Thiazolamine, 5-ethyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034176471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolamine, 5-ethyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-4-phenyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethyl 4 Phenyl 1,3 Thiazol 2 Amine and Its Analogs

Classical Approaches to 2-Aminothiazole (B372263) Ring Formation

Traditional methods for the synthesis of the 2-aminothiazole scaffold have been well-established for over a century and remain widely used due to their reliability and straightforward nature.

Hantzsch Thiazole (B1198619) Synthesis and its Variants

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives. This method involves the cyclocondensation of an α-haloketone with a thioamide or thiourea (B124793). For the synthesis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine, the key precursors are 2-bromo-1-phenyl-1-butanone and thiourea.

The reaction is typically carried out in a suitable solvent, such as ethanol, and often at elevated temperatures to facilitate the reaction. The general mechanism begins with the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen in the α-haloketone, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 2-aminothiazole product. derpharmachemica.comrsc.orgrsc.org

Various modifications to the classical Hantzsch synthesis have been developed to improve yields, shorten reaction times, and simplify work-up procedures. These include the use of microwave irradiation, solid-phase synthesis, and the development of one-pot procedures where the α-haloketone is generated in situ. nih.govnih.gov For instance, a one-pot reaction can be designed where 1-phenyl-1-butanone is first brominated and then reacted directly with thiourea without isolation of the intermediate 2-bromo-1-phenyl-1-butanone.

Table 1: Representative Conditions for Hantzsch Thiazole Synthesis of 4,5-Disubstituted 2-Aminothiazoles

| α-Haloketone | Thio-component | Solvent | Conditions | Yield | Reference |

| 2-Bromo-1-phenyl-1-ethanone | Thiourea | Ethanol | Reflux, 2 h | 56% | nih.gov |

| 2-Bromo-1-(pyridin-2-yl)ethan-1-one | 1-(4-(Trifluoromethyl)phenyl)thiourea | DMF | 70 °C, 2 h | Not specified | nih.gov |

| 2-Bromo-1-phenylethanone | Thiourea | Methanol | 100 °C, 30 min | Not specified | mit.edu |

| Substituted 2-bromoacetophenones | 1-Substituted-2-thioureas | Microreactor, 70 °C | Not specified | Similar to macro scale | rsc.org |

Cyclization Reactions utilizing Thioureas and α-Halocarbonyl Compounds

This methodology is fundamentally the same as the Hantzsch synthesis when thiourea is used as the thio-component. The reaction between an α-halocarbonyl compound, such as 2-bromo-1-phenyl-1-butanone, and thiourea is a direct and efficient route to 2-aminothiazoles. rsc.org The versatility of this reaction allows for the synthesis of a wide array of 2-aminothiazole derivatives by varying the substituents on both the α-halocarbonyl and the thiourea.

The reaction proceeds through the formation of an isothiuronium salt intermediate, which then undergoes cyclization. The use of a base, such as sodium carbonate, can be employed to neutralize the hydrobromic acid formed during the reaction, which can improve the yield and purity of the product. nih.gov

Applications of Lawesson's Reagent in Thiazole Synthesis

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a powerful thionating agent used to convert carbonyl compounds into thiocarbonyls. researchgate.netorganic-chemistry.orgwikipedia.org In the context of thiazole synthesis, it can be used to prepare thioamides from amides, which can then undergo cyclization with an α-haloketone.

Alternatively, Lawesson's reagent can be employed in the synthesis of thiazoles from α-acylaminoketones. In this approach, the amide oxygen of the α-acylaminoketone is converted to a sulfur atom, and a subsequent intramolecular cyclization yields the thiazole ring. This method provides a route to 2,4,5-trisubstituted thiazoles. researchgate.net While not the most direct route to 2-aminothiazoles, it offers a pathway to derivatives with various substituents at the 2-position. The reaction is typically carried out in an anhydrous solvent such as toluene or dioxane at elevated temperatures. nih.gov

Table 2: Thionation of Carbonyl Compounds with Lawesson's Reagent

| Substrate | Product | Conditions | Yield | Reference |

| Ketones | Thioketones | Toluene, microwave | High | nih.gov |

| Amides | Thioamides | Toluene, reflux | Good | organic-chemistry.org |

| Esters | Thioesters | Xylene, reflux | Variable | wikipedia.org |

| α-Acylglycinamides | 2-Substituted-4-phenyl-5-aminothiazoles | Not specified | Moderate | researchgate.net |

Modern Synthetic Strategies

Contemporary approaches to the synthesis of 2-aminothiazoles often focus on improving efficiency, atom economy, and molecular diversity through multicomponent reactions and the use of transition metal catalysis.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient route to complex molecules. Several MCRs have been developed for the synthesis of 2-aminothiazoles. derpharmachemica.comnih.gov

One common approach involves the reaction of an aldehyde, an active methylene compound (such as a ketone), and a source of sulfur and nitrogen, like thiourea. For the synthesis of this compound, a potential multicomponent strategy could involve benzaldehyde, 2-butanone, and thiourea, although this would require subsequent oxidation to form the aromatic thiazole ring.

Another MCR strategy involves the reaction of nitroepoxides with amines and isothiocyanates, which proceeds through the in situ formation of a thiourea followed by ring opening of the epoxide, cyclization, and dehydration. wikipedia.org These one-pot procedures are often characterized by mild reaction conditions, high yields, and operational simplicity. rsc.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki–Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While not typically used for the primary construction of the thiazole ring, these methods are invaluable for the functionalization of a pre-existing thiazole core.

The Suzuki-Miyaura coupling, for example, can be used to introduce the phenyl group at the 4-position of the thiazole ring. This would involve the coupling of a 4-halothiazole derivative with phenylboronic acid in the presence of a palladium catalyst and a base. nih.govniscpr.res.inmdpi.comyoutube.com This strategy is particularly useful for creating libraries of analogs with diverse aryl or heteroaryl substituents at the 4-position.

Furthermore, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce the amino group at the 2-position of a 2-halothiazole or to arylate the amino group of a 2-aminothiazole. mit.edunih.govacs.org These methods provide a high degree of control and flexibility in the synthesis of complex 2-aminothiazole derivatives.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Thiazole Functionalization

| Thiazole Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Product | Reference |

| 2-Amino-5-bromothiazole | 4-Fluorophenylboronic acid | Not specified | Not specified | N-(5-(4-Fluorophenyl)thiazol-2-yl) derivative | mdpi.com |

| 2-Amino-6-bromobenzothiazole | Aryl boronic acids | Pd(PPh₃)₄ | Microwave | 2-Amino-6-arylbenzothiazoles | nih.gov |

| 2-(4-Bromophenyl)benzothiazole | Phenylboronic acid derivatives | Not specified | Not specified | 2-(Biphenyl)benzothiazole derivatives | niscpr.res.in |

| 2-Aryl-2'-bromobenzothiazole | Aryl boronic acids | Ligand-free Pd | Not specified | 2,2'-Diarylbenzothiazoles | nih.gov |

Amination and Acylation Reactions for Derivatization

The 2-amino group of the thiazole ring is a key functional handle for further molecular elaboration, allowing for the synthesis of a diverse library of analogs through amination and acylation reactions. These derivatization strategies are crucial for modulating the pharmacological and material properties of the parent compound.

Acylation of the 2-amino group can be readily achieved using a variety of acylating agents. For instance, reaction with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding N-acyl-2-aminothiazole derivatives. nih.govmdpi.com This approach allows for the introduction of a wide array of substituents, from simple alkyl and aryl groups to more complex moieties. nih.gov For example, 2-aminothiazole derivatives can be reacted with substituted aromatic acid chlorides under Schotten-Baumann conditions to produce amide analogs. mdpi.com Similarly, isocyanates and isothiocyanates react with the 2-amino group to form the corresponding urea and thiourea derivatives, respectively, which are themselves important pharmacophores. mdpi.com

Solvent-free acetylation using reagents like acetic anhydride has also been reported as a convenient method for N-acetylation. mdpi.com These reactions are fundamental in structure-activity relationship (SAR) studies, where systematic modification of the 2-amino position is performed to optimize biological activity. nih.gov

Table 1: Examples of Acylation Reactions for 2-Aminothiazole Scaffolds

| Acylating Agent | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Acyl Halides | Pyridine, Dry Solvent | N-Acyl-2-aminothiazole | nih.govmdpi.com |

| Acid Anhydrides | Acetic Acid or Solvent-Free | N-Acyl-2-aminothiazole | mdpi.com |

| Isocyanates | Base, Solvent (e.g., THF) | N-Thiazolyl-urea | mdpi.com |

Cyclodehydrogenation Approaches

While the term "cyclodehydrogenation" is not commonly used for the primary synthesis of the 2-aminothiazole ring, the underlying concept of forming a ring with a concurrent loss of hydrogen is central to a class of reactions known as oxidative cyclization . These methods represent an important strategy for constructing thiazole and other heterocyclic systems. organic-chemistry.orgresearchgate.net

In the context of thiazole synthesis, oxidative cyclization typically involves the reaction of precursors like thioamides or enaminones under oxidative conditions. For example, a green and sustainable approach involves the electrochemical oxidative cyclization of enaminones with thioamides to produce thiazoles. organic-chemistry.orgresearchgate.net This method avoids the need for metal catalysts or chemical oxidants. organic-chemistry.org Another strategy involves the copper-catalyzed oxidative cyclization of simple aldehydes, amines, and elemental sulfur, using molecular oxygen as a green oxidant. organic-chemistry.org These reactions proceed through the formation of new carbon-sulfur and carbon-nitrogen bonds to construct the thiazole ring, accompanied by the formal loss of hydrogen atoms.

While the classic Hantzsch synthesis involves a condensation-cyclization mechanism rather than an explicit oxidative step, related modern variations can incorporate oxidation. These approaches are valuable for creating substituted thiazoles from readily available starting materials and often align with the principles of green chemistry.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the development of numerous green synthetic methodologies for thiazole derivatives. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional methods.

Solvent-Free Synthesis

Performing reactions without a solvent, or "neat," is a core principle of green chemistry that can reduce waste and simplify product purification. Solvent-free conditions have been successfully applied to the Hantzsch synthesis of 2-aminothiazoles. One reported method involves grinding an α-haloketone, thiourea, and a catalyst at room temperature, leading to the formation of the desired thiazole derivative. This mechanochemical approach is not only environmentally friendly but can also lead to shorter reaction times and high yields.

Microwave-Assisted and Ultrasonic-Mediated Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including 2-aminothiazoles.

Microwave-assisted synthesis offers significant advantages, including dramatic reductions in reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles. organic-chemistry.org The synthesis of 4-(o-chlorophenyl)-2-aminothiazole, an analog of the target compound, has been achieved in minutes with high yields by reacting o-chloroacetophenone, iodine, and thiourea under microwave irradiation. organic-chemistry.org This rapid and efficient heating is a hallmark of microwave-assisted organic synthesis.

Ultrasonic-mediated synthesis , or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. This technique has been employed for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. Reactions carried out under ultrasonic irradiation often proceed under milder conditions and in shorter times compared to conventional heating methods. For example, the synthesis of thiazole derivatives has been successfully performed under ultrasonic irradiation using a reusable silica-supported tungstosilicic acid catalyst. organic-chemistry.org

Application of Recyclable Catalysts and Green Solvents

The development of heterogeneous, recyclable catalysts and the use of environmentally benign solvents are key aspects of green thiazole synthesis.

Recyclable catalysts offer both economic and environmental benefits. Several solid-supported catalysts have been developed for thiazole synthesis, which can be easily recovered by simple filtration and reused multiple times without a significant loss of activity. organic-chemistry.org Examples include silica-supported tungstosilicic acid and cross-linked chitosan hydrogel biocatalysts. organic-chemistry.orgresearchgate.net These catalysts are effective under both conventional heating and ultrasonic irradiation, providing high yields of thiazole derivatives. organic-chemistry.orgresearchgate.net

Green solvents , such as water, polyethylene glycol (PEG), and deep eutectic solvents (DESs), are increasingly replacing volatile and hazardous organic solvents. researchgate.net The Hantzsch synthesis of ferrocene-based thiazole derivatives has been demonstrated in a choline chloride/glycerol deep eutectic solvent, which is biodegradable and renewable. PEG-400 has also been used as a medium for the catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea. researchgate.net

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing reaction conditions is critical for maximizing yield, minimizing reaction time, and ensuring the economic and environmental viability of a synthetic process. For the synthesis of 2-aminothiazoles, optimization studies typically investigate the effects of the catalyst, solvent, temperature, and reaction time.

In the development of green synthetic methods, a model reaction is often used to screen various parameters. For instance, in the synthesis of Hantzsch thiazole derivatives using a silica-supported tungstosilicic acid catalyst, different solvents (e.g., ethanol, methanol, acetonitrile, water, and solvent-free) and temperatures were evaluated to find the optimal conditions. The reusability of the catalyst is also a key parameter that is optimized, with studies showing catalysts can be reused for several cycles with minimal decrease in product yield. organic-chemistry.org

The table below summarizes the optimization of a model reaction for the synthesis of a Hantzsch thiazole derivative, demonstrating how different parameters influence the reaction's efficiency.

Table 2: Optimization of Reaction Conditions for a Model Hantzsch Thiazole Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 0 | Ethanol | Reflux | 12 | 20 |

| 2 | 5 | Ethanol | Reflux | 6 | 75 |

| 3 | 10 | Ethanol | Reflux | 4 | 85 |

| 4 | 10 | Methanol | Reflux | 5 | 80 |

| 5 | 10 | Acetonitrile | Reflux | 5 | 70 |

| 6 | 10 | Water | Reflux | 8 | 50 |

| 7 | 10 | None | 80 | 2 | 90 |

Data is illustrative and based on typical optimization studies found in the literature, such as Bouherrou et al. (2017). organic-chemistry.org

Such systematic optimization ensures that the synthetic pathway is as efficient and sustainable as possible, which is crucial for both laboratory-scale research and potential industrial applications.

Yield Enhancement and Byproduct Minimization

The synthesis of 2-aminothiazole scaffolds, including this compound, is predominantly achieved through variations of the Hantzsch thiazole synthesis. This reaction classically involves the condensation of an α-haloketone with a thiourea derivative. Research efforts have focused on optimizing this methodology to improve reaction yields and minimize the generation of undesirable byproducts.

The application of alternative energy sources like microwave irradiation and ultrasound has proven effective in dramatically reducing reaction times and improving yields. acs.org Ultrasound, for example, can enhance C–S and C–N bond formation, leading to yields as high as 97% under mild, lipase-catalyzed conditions in an aqueous medium. acs.org

Byproduct formation is a significant concern, particularly stemming from the use of toxic and unstable α-haloketones in the traditional Hantzsch synthesis. google.com A prominent strategy to circumvent this is the in situ generation of the α-haloketone from a corresponding ketone using a halogen source like N-bromosuccinimide (NBS) or iodine. This avoids the isolation of the hazardous intermediate. researchgate.net For example, a one-pot reaction of a ketone with thiourea and iodine can directly yield the 2-aminothiazole derivative. google.com Post-reaction workup procedures, such as washing with aqueous sodium thiosulfate, are employed to remove excess halogen, thereby preventing the formation of halogenated impurities. researchgate.net

Another approach to minimize byproducts is to ensure the purity of starting materials. It has been noted in industrial processes that impurities present in reactants, such as commercial aqueous chloroacetaldehyde, can carry through the synthesis, leading to a final product that is difficult to purify and prone to decomposition over time. seppure.com Furthermore, the choice of reaction conditions can influence the regioselectivity of the cyclization, and acidic conditions have been explored to control the formation of isomeric byproducts. derpharmachemica.com The use of reagents like tribromoisocyanuric acid allows for the tandem formation of the phenacyl bromide intermediate from a styrene, followed by a telescoped reaction to the thiazole, all within a single process. researchgate.net

| Methodology | Catalyst/Medium | Conditions | Reported Yield (%) | Reference |

|---|---|---|---|---|

| One-pot, Multi-component Synthesis | Silica Supported Tungstosilisic Acid | Conventional Heating / Ultrasonic Irradiation | 79-90 | nih.gov |

| Ultrasound-Assisted Synthesis | Lipase / Water | Mild Conditions | up to 97 | acs.org |

| Microwave-Assisted Synthesis | p-toluenesulfonic acid (PTSA) / DCE | 130 °C, 10 min | 47-78 | google.com |

| Catalyst-Free Synthesis | PEG-400 | 100 °C, 2-3.5 h | 87-96 | google.com |

| Solvent-Free One-Pot Method | Boric acid-borate composite catalyst | 90-110 °C | >95 | google.com |

Scale-Up Considerations and Industrial Production Methods

Transitioning the synthesis of this compound and its analogs from laboratory bench to industrial scale introduces significant challenges related to reaction control, safety, purification, and cost-effectiveness. The Hantzsch thiazole synthesis is an exothermic reaction, and managing the heat generated is a primary concern in large-scale batch reactors to prevent thermal runaways. chemicalindustryjournal.co.uk A modern approach to mitigate this risk is the adoption of continuous flow chemistry. Flow reactors offer superior heat transfer capabilities due to their high surface-area-to-volume ratio, allowing for better temperature control and eliminating the need for time-consuming, dropwise addition of reagents that is common in large batch processes. chemicalindustryjournal.co.uk

The choice of raw materials and solvents is critical for an industrially viable process. For instance, a patented process for 2-aminothiazole production avoids the use of unstable and impure aqueous chloroacetaldehyde, instead opting for the depolymerization of a more stable trimer to generate high-purity monochloroacetaldehyde, which is then used in an organic solvent. seppure.com This strategy improves the purity of the final product and simplifies its isolation, as 2-aminothiazoles can be difficult to separate from aqueous media due to their solubility. seppure.com

Purification is a key step in industrial production to meet the stringent purity requirements for active pharmaceutical ingredients (APIs). While laboratory-scale purification often relies on column chromatography, this is less practical for large quantities. Industrial methods for purifying 2-aminothiazole derivatives include crystallization, distillation, and precipitation. pharmtech.com A specific patented technique for the large-scale purification of 2-aminothiazole involves treating the aqueous reaction mixture with sulfur dioxide. google.com This causes the precipitation of a 2-aminothiazole-bisulfite adduct, which is relatively insoluble in water and can be easily separated by filtration. The free amine is then regenerated from this adduct. google.com The development of a scalable synthesis for the thiazole-containing drug Largazole demonstrated the successful production of decagram quantities, utilizing a modified Hantzsch protocol followed by purification steps suitable for larger scales. nih.gov

Process optimization for industrial production also focuses on minimizing the process mass intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. This involves optimizing reaction conditions, work-up procedures, and solvent usage to create a more efficient and environmentally sustainable process. princeton-acs.org The development of robust commercial processes often involves extensive optimization to ensure high throughput and consistent product quality across large batches. princeton-acs.org

| Challenge | Industrial Solution / Method | Key Advantages | Reference |

|---|---|---|---|

| Reaction Exotherm Control | Continuous Flow Reactors | Superior heat transfer, improved safety, avoids slow dropwise addition. | chemicalindustryjournal.co.uk |

| Impure/Unstable Starting Materials | Use of stable precursors (e.g., MCA trimer) with in-situ depolymerization. | Higher product purity, improved stability, and easier purification. | seppure.com |

| Product Isolation from Aqueous Media | Reaction in organic solvents; Precipitation as a bisulfite adduct. | Higher yield and purity; facilitates simple filtration. | google.comseppure.com |

| Large-Scale Purification | Crystallization, Distillation, Adsorbent Treatments (e.g., activated carbon). | Cost-effective for large quantities, removal of by-products and color. | pharmtech.com |

| Process Efficiency and Waste | Process optimization to reduce PMI; Use of reusable catalysts. | Lower cost, reduced environmental impact, increased throughput. | princeton-acs.org |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring itself, along with its phenyl substituent, offers further opportunities for chemical modification, although these reactions can be more complex than those involving the exocyclic amine.

The phenyl group at the C4 position can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. wikipedia.org The thiazole ring acts as a substituent on the phenyl ring, influencing the rate and regioselectivity of the substitution. The thiazole moiety, due to the electronegativity of its nitrogen and sulfur atoms, generally acts as an electron-withdrawing and deactivating group. ias.ac.in Deactivating groups typically direct incoming electrophiles to the meta position (C3' and C5') of the phenyl ring. libretexts.org Therefore, the nitration of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine with a mixture of nitric acid and sulfuric acid is expected to yield primarily the meta-nitro derivative, 5-ethyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine. libretexts.org Similarly, halogenation with reagents like bromine in the presence of a Lewis acid catalyst would also favor substitution at the meta positions.

The sulfur atom in the thiazole ring is susceptible to oxidation. Treatment with oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) (S=O) and subsequently to a sulfone (SO2). wikipedia.org The selectivity of the oxidation often depends on the choice of the oxidizing agent and the reaction conditions. pharmaguideline.com Mild oxidizing agents and controlled stoichiometry, such as one equivalent of Oxone® (potassium peroxymonosulfate) at room temperature, can selectively produce the corresponding sulfoxide. wikipedia.orgpharmaguideline.com The use of stronger oxidizing agents, excess reagent, or higher temperatures can lead to the formation of the sulfone. pharmaguideline.com It is important to note that the thiazole ring can be sensitive to harsh oxidative conditions, which may sometimes lead to ring-opening or dehydrogenation to form a thiazole. semanticscholar.org

| Oxidizing Agent | Typical Conditions | Major Product |

|---|---|---|

| Oxone® (1 equivalent) | Room Temperature | This compound 1-oxide (Sulfoxide) |

| Hydrogen Peroxide (H₂O₂) | Controlled stoichiometry | This compound 1-oxide (Sulfoxide) |

| Oxone® (excess) | High Temperature | This compound 1,1-dioxide (Sulfone) |

| Potassium Permanganate (KMnO₄) | Varies | This compound 1,1-dioxide (Sulfone) or potential ring cleavage |

Reduction Reactions

The chemical reactivity of this compound allows for various transformations, including reduction reactions. While the thiazole ring itself is relatively stable to reduction, functional groups attached to the core structure can be selectively reduced. The primary targets for reduction are typically nitro groups (if introduced onto the phenyl ring), carbonyls, or imines formed from the 2-amino group.

Research on related 2-aminothiazole (B372263) derivatives has demonstrated the feasibility of such reductions. For instance, in the synthesis of certain pyrrole (B145914) derivatives from a 2-aminothiazole precursor, an intermediate 2-amino-3-oxo-N-thiazole-2-yl-butyramide was reduced using zinc dust in acetic acid. rsc.org This reaction selectively reduces the oxo group without affecting the thiazole ring, highlighting a potential pathway for modifying substituents on the this compound core.

While catalytic hydrogenation is a common reduction method, the presence of the sulfur atom in the thiazole ring can sometimes poison catalysts like palladium or platinum. Therefore, alternative reducing agents are often employed.

Below is a table summarizing potential reduction reactions applicable to derivatives of this compound, based on established chemical principles for 2-aminothiazoles.

Table 1: Potential Reduction Reactions for Derivatives of this compound

| Derivative Functional Group | Reagent | Potential Product |

|---|---|---|

| Nitro group (on phenyl ring) | SnCl₂/HCl or H₂/Pd-C | Amino group |

| Carbonyl group (in a side chain) | NaBH₄ | Hydroxyl group |

| Imine (Schiff base from 2-amino group) | NaBH₄ or H₂/Ni | Secondary amine |

Synthesis of Hybrid and Fused Ring Systems Containing the this compound Core

The 2-amino group of this compound is a versatile functional handle for the synthesis of more complex molecular architectures, including hybrid molecules and fused ring systems. These strategies involve covalently linking the thiazole core to other heterocyclic moieties, a common approach in medicinal chemistry to develop compounds with enhanced or novel biological activities.

Thiazole-Triazole Conjugates

The synthesis of molecules incorporating both thiazole and triazole rings has been an area of significant interest. researchgate.netbohrium.com The general strategy to create such hybrids often involves modifying the 2-amino group of the thiazole to enable its linkage to a triazole ring or a precursor.

One common pathway involves the conversion of the 2-amino group into a reactive intermediate that can participate in a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition. This typically involves the following steps:

Diazotization of the 2-amino group on the thiazole core using sodium nitrite (B80452) in an acidic medium to form a diazonium salt.

Conversion of the diazonium salt to an azide (B81097), for example, by reaction with sodium azide.

Reaction of the resulting thiazolyl azide with an alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring.

Alternatively, the amino group can be acylated with a molecule already containing a triazole moiety or a functional group that can be converted into a triazole.

Table 2: Synthetic Strategy for Thiazole-Triazole Conjugates

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | NaNO₂, HCl | 5-Ethyl-4-phenyl-1,3-thiazol-2-diazonium chloride |

| 2 | Diazonium salt intermediate | NaN₃ | 2-Azido-5-ethyl-4-phenyl-1,3-thiazole |

Thiazole-Oxadiazole Hybrids

Similar to triazole hybrids, thiazole-oxadiazole conjugates are synthesized to explore the combined chemical space of these two important heterocycles. nih.govresearchgate.net The synthesis of these hybrids often relies on the nucleophilicity of the 2-amino group of the thiazole.

A general approach involves the following steps:

Acylation of this compound with a carboxylic acid derivative to form an amide linkage. This is often followed by conversion to a hydrazide.

The resulting hydrazide can then be cyclized to form a 1,3,4-oxadiazole (B1194373) ring. For example, reaction of the hydrazide with carbon disulfide in the presence of a base, followed by treatment with an alkylating agent or oxidative cyclization, can yield the desired oxadiazole.

Alternatively, the hydrazide can be reacted with a variety of one-carbon donors, such as orthoesters or cyanogen (B1215507) bromide, to form the oxadiazole ring.

Table 3: General Synthetic Pathway for Thiazole-Oxadiazole Hybrids

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Chloroacetyl chloride | 2-Chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide |

| 2 | N-acetylated intermediate | Hydrazine (B178648) hydrate | 2-(N-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)acetamido)hydrazide |

Thiazole-Pyridine and Thiazole-Pyrimidine Linkages

The linkage of thiazole moieties to pyridine (B92270) and pyrimidine (B1678525) rings has been explored for the development of novel compounds with diverse applications. mdpi.comnih.govresearchgate.net There are two primary strategies for synthesizing these hybrids:

Constructing the thiazole ring onto a pre-existing pyridine or pyrimidine structure: This can be achieved by using a pyridine or pyrimidine derivative that contains a thiourea (B124793) or thioamide group. This group can then undergo a Hantzsch-type condensation with an appropriate α-haloketone to form the thiazole ring directly linked to the initial heterocycle. mdpi.com

Coupling the pre-formed this compound with a pyridine or pyrimidine derivative: This approach utilizes the nucleophilic character of the 2-amino group. The thiazole can be reacted with a pyridine or pyrimidine ring that has a suitable leaving group (e.g., a halogen) at one of its positions. This substitution reaction, often catalyzed by a palladium catalyst (e.g., Buchwald-Hartwig amination), forms a direct C-N bond between the two heterocyclic systems.

Table 4: Synthetic Approaches to Thiazole-Pyridine/Pyrimidine Hybrids

| Approach | Thiazole Reactant | Pyridine/Pyrimidine Reactant | Key Reaction Type |

|---|---|---|---|

| 1 | α-haloketone | Pyridyl/Pyrimidyl thiourea | Hantzsch thiazole synthesis |

Spectroscopic Characterization Techniques for Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that typically results in less fragmentation compared to Electron Ionization (EI). This method is particularly useful for determining the molecular weight of a compound. In CI-MS, a reagent gas (such as methane (B114726) or ammonia) is ionized, and these primary ions then react with the analyte molecules to produce pseudomolecular ions, most commonly the protonated molecule [M+H]⁺.

For 2-aminothiazole (B372263) derivatives, CI-MS analysis consistently shows the formation of an abundant [M+H]⁺ ion, which serves as the base peak or a significantly intense peak in the spectrum. This peak is crucial for confirming the molecular weight of the synthesized compound. For 5-Ethyl-4-phenyl-1,3-thiazol-2-amine (C₁₁H₁₂N₂S), with a molecular weight of 204.30 g/mol , the expected [M+H]⁺ ion would appear at a mass-to-charge ratio (m/z) of approximately 205. 1int.co.uk The relative lack of fragmentation helps to unambiguously identify the molecular ion, a task that can be complicated in EI-MS due to extensive fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms.

HRMS analysis of 2-aminothiazole derivatives is a standard procedure for confirming their elemental composition. nih.govnih.gov For this compound, the theoretical exact mass of the neutral molecule [M] is 204.07211 Da. HRMS can distinguish this from other potential formulas with the same nominal mass. The technique typically measures the mass of protonated adducts [M+H]⁺ or other adducts like [M+Na]⁺. uni.lu The comparison between the calculated and experimentally found mass provides strong evidence for the proposed chemical structure.

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 205.07939 |

| [M+Na]⁺ | 227.06133 |

| [M+NH₄]⁺ | 222.10593 |

| [M+K]⁺ | 243.03527 |

Predicted HRMS adduct values for C₁₁H₁₂N₂S. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is a cornerstone for assessing the purity of volatile and thermally stable compounds and confirming their identity.

In the analysis of this compound, the sample would first be vaporized and passed through a GC column. The compound would travel through the column at a specific rate, determined by its boiling point and interactions with the column's stationary phase, resulting in a characteristic retention time. This retention time serves as an initial identifier. As the compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. dnu.dp.uaresearchgate.net The combination of a unique retention time and a specific mass spectrum provides high confidence in the identification and purity assessment of the compound. 1int.co.uk This method is effective for separating the final product from any remaining starting materials or by-products from the synthesis. rsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound (C₁₁H₁₂N₂S), the theoretical elemental composition is calculated based on its atomic constituents and molecular weight (204.30 g/mol ). This technique is routinely applied to newly synthesized nitrogen and sulfur-containing heterocycles to confirm that the final product has the correct empirical formula. researchgate.netopenmedicinalchemistryjournal.com Studies on similar thiazole (B1198619) and thiadiazole derivatives show that the found values typically lie within ±0.4% of the calculated values, which is the accepted margin of error for this technique. researchgate.netrasayanjournal.co.inmdpi.com

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 64.67 |

| Hydrogen (H) | 5.92 |

| Nitrogen (N) | 13.71 |

| Sulfur (S) | 15.69 |

Theoretical elemental composition of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure, particularly its system of conjugated π-electrons.

Aromatic and heterocyclic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region. The spectrum is influenced by the phenyl ring, the thiazole ring, and the amino group, which act as chromophores and auxochromes. For the closely related compound 4-phenyl-1,3-thiazol-2-amine, characteristic absorption maxima (λmax) are observed at 229 nm and 283 nm. caymanchem.com These absorptions are attributed to π → π* transitions within the conjugated system formed by the phenyl and thiazole rings. The presence of the ethyl group at the 5-position is expected to have a minor bathochromic (red shift) or hyperchromic (increased absorbance) effect on these transitions. The specific solvent used can also influence the position and intensity of the absorption bands. nih.gov

| Compound | λmax (nm) | Solvent |

|---|---|---|

| 4-phenyl-1,3-thiazol-2-amine | 229, 283 | Not specified |

UV-Vis absorption data for a structurally similar compound. caymanchem.com

X-ray Crystallography for Solid-State Structure Determination

Computational Chemistry Investigations of 5 Ethyl 4 Phenyl 1,3 Thiazol 2 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The initial step in any computational study is the determination of the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 5-Ethyl-4-phenyl-1,3-thiazol-2-amine, this process would involve calculating the electronic energy of the molecule at various atomic arrangements until the lowest energy conformation is found. This optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the presence of rotatable bonds, specifically the C-C bond connecting the phenyl group to the thiazole (B1198619) ring and the C-C bond within the ethyl group. By systematically rotating these bonds and performing energy calculations, a potential energy surface can be mapped out to identify the global minimum energy conformer as well as other low-energy isomers. These studies are critical for understanding the molecule's shape and how it might interact with other molecules.

Table 1: Predicted Key Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C=N (thiazole) | ~1.30 - 1.38 |

| C-S (thiazole) | ~1.70 - 1.78 |

| C-C (phenyl-thiazole) | ~1.45 - 1.50 |

| C-N (amine) | ~1.35 - 1.40 |

| **Bond Angles (°) ** | |

| C-S-C (thiazole) | ~88 - 92 |

| N-C-S (thiazole) | ~110 - 115 |

| C-C-N (amine) | ~120 - 125 |

| **Dihedral Angles (°) ** | |

| Phenyl-Thiazole Twist | Variable |

Note: The values presented in this table are illustrative and represent typical ranges observed for similar thiazole derivatives in computational studies. Specific values for this compound would require dedicated DFT calculations.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic properties of a molecule are governed by the distribution of its electrons. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminothiazole moiety, while the LUMO may be distributed over the phenyl ring and the thiazole nucleus.

Molecular Electrostatic Potential (MESP) Maps

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Typically, red regions signify areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, the MESP map would likely show negative potential around the nitrogen atom of the amino group and the sulfur atom of the thiazole ring, highlighting these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, indicating their role as hydrogen bond donors.

Global Reactivity Descriptors (Hardness, Softness, Electronegativity)

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These include:

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.

These descriptors provide a quantitative measure of the molecule's stability and reactivity, complementing the qualitative insights from HOMO-LUMO analysis and MESP maps.

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Predicted Trend |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Moderate |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Moderate |

| Chemical Softness (S) | 1/(2η) | Moderate |

Note: The predicted trends are based on general knowledge of similar heterocyclic systems and would need to be confirmed by specific calculations for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis spectra). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, TD-DFT calculations would likely predict electronic transitions corresponding to π → π* and n → π* excitations. These transitions would involve the promotion of electrons from the filled π orbitals and non-bonding orbitals (on nitrogen and sulfur) to the empty π* anti-bonding orbitals. The resulting theoretical UV-Vis spectrum would provide valuable information for identifying the compound and understanding its photophysical properties.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. DFT calculations can be used to predict the vibrational frequencies of a molecule and the corresponding IR and Raman intensities.

By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other approximations in the computational method. The calculated vibrational spectrum can then be compared with experimental data to aid in the assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the various functional groups within this compound.

Table 3: Predicted Vibrational Frequency Assignments (Illustrative)

| Vibrational Mode | Predicted Wavenumber Range (cm-1) |

|---|---|

| N-H stretching (amine) | 3300 - 3500 |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=N stretching (thiazole) | 1600 - 1650 |

| C=C stretching (aromatic) | 1450 - 1600 |

| C-N stretching | 1200 - 1350 |

| C-S stretching | 600 - 800 |

Note: These are general ranges and the precise calculated frequencies for this compound would be obtained from a specific DFT frequency calculation.

Natural Bond Orbital (NBO) Analysis

In a molecule like this compound, the NBO analysis would likely highlight several key electronic interactions. The delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms in the thiazole ring to the antibonding orbitals of adjacent single and double bonds is a primary stabilizing factor. Specifically, interactions involving the π-orbitals of the phenyl ring and the thiazole ring would indicate a significant degree of electron delocalization across these two aromatic systems.

The presence of the 2-amino group introduces further possibilities for intramolecular charge transfer. The lone pair of the amino nitrogen can engage in hyperconjugative interactions with the antibonding orbitals of the thiazole ring, further stabilizing the molecule. researchgate.net Similarly, the ethyl group at the 5-position can contribute to stability through hyperconjugation involving its σ-bonds.

A hypothetical NBO analysis for this compound, based on data from similar thiazole derivatives, might reveal the following significant interactions and their associated stabilization energies (E(2)):

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N3 (Thiazole) | π(C2-N(Amino)) | ~25-35 |

| LP(1) S1 (Thiazole) | π(C4-C5) | ~15-25 |

| π(C4-C5) | π(Phenyl Ring) | ~10-20 |

| π(Phenyl Ring) | π(C4-C5) | ~5-15 |

| LP(1) N(Amino) | π(C2-N3) | ~40-60 |

| σ(C-H of Ethyl) | π(C4-C5) | ~2-5 |

These stabilization energies quantify the extent of electron delocalization from a filled donor orbital to a vacant acceptor orbital. Higher E(2) values indicate stronger interactions and a greater contribution to the molecule's stability. The intramolecular charge transfer (ICT) facilitated by these interactions is a key determinant of the chemical and physical properties of thiazole derivatives. mdpi.com

Molecular Dynamics Simulations (Computational assessment of stability and interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational stability of a molecule and its interactions with its environment, such as a solvent or a biological receptor. For bioactive compounds like thiazole derivatives, MD simulations are instrumental in understanding their behavior at the molecular level. nih.gov

In the context of this compound, an MD simulation would typically be performed to assess its structural stability and flexibility. The simulation would track the positions of all atoms in the molecule over a period of nanoseconds, providing a dynamic picture of its conformational landscape. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

The RMSF measures the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility. In our target molecule, the phenyl and ethyl groups would likely exhibit higher RMSF values compared to the more rigid thiazole ring, indicating their ability to rotate and adopt different orientations.

MD simulations are also crucial for studying the interactions of the molecule with its surroundings. For instance, a simulation in a water box would reveal how the molecule interacts with water molecules through hydrogen bonds and hydrophobic interactions. The amino group and the nitrogen atoms in the thiazole ring would be expected to form hydrogen bonds with water, while the phenyl and ethyl groups would engage in hydrophobic interactions.

When studying the interaction of this compound with a biological target, such as a protein, MD simulations can elucidate the stability of the ligand-protein complex and the key interacting residues. biointerfaceresearch.com The simulation can reveal the formation and breaking of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that are critical for binding affinity. mdpi.com

A typical setup for an MD simulation of this compound would involve the following parameters:

| Parameter | Typical Value/Method |

|---|---|

| Force Field | CHARMM, AMBER, or GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| System Neutralization | Addition of counter-ions (e.g., Na+, Cl-) |

| Simulation Time | 50-100 nanoseconds |

| Temperature | 300 K (physiological temperature) |

| Pressure | 1 atm |

| Ensemble | NPT (isothermal-isobaric) |

By analyzing the trajectory from an MD simulation, researchers can gain a comprehensive understanding of the dynamic behavior of this compound, its conformational preferences, and the nature of its interactions with its environment, which is invaluable for rational drug design and materials science.

Biological Activity and Mechanistic Studies Non Human Focus

Antimicrobial Activity Studies

The 2-aminothiazole (B372263) core, particularly when substituted with a phenyl group at the C4 position, is a recurring motif in the development of new antimicrobial agents. While specific data on 5-Ethyl-4-phenyl-1,3-thiazol-2-amine is limited, studies on closely related analogs provide significant insights into the potential of this chemical class.

Research into 1,3-thiazole derivatives has demonstrated a range of antibacterial activities. For instance, a study on 2-phenyl-1,3-thiazole derivatives showed moderate activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values between 125–150 μg/mL. nih.gov In contrast, a 2-ethyl-1,3-thiazole derivative exhibited lower potency, with a MIC of 200 μg/mL, suggesting that the nature of the substituent at the C2 position influences efficacy. nih.gov

Further studies on more complex thiazole-containing structures have identified potent antibacterial action. For example, certain 4-(indol-3-yl)thiazole-2-amines have shown significant efficacy, with MIC values ranging from 0.06 to 0.12 mg/mL against various bacterial strains. mdpi.com This indicates that the core thiazole (B1198619) structure serves as a valuable pharmacophore that can be modified to enhance antibacterial potency.

| Compound Class | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Phenyl-1,3-thiazole derivatives | S. aureus, E. coli | 125–150 µg/mL | nih.gov |

| 2-Ethyl-1,3-thiazole derivative | Not specified | 200 µg/mL | nih.gov |

| 4-(Indol-3-yl)thiazole-2-amines | Gram-positive & Gram-negative | 0.06–1.88 mg/mL | mdpi.com |

The 4-phenyl-1,3-thiazole scaffold has shown significant promise as an antifungal agent. A close structural analog, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), demonstrated high in vitro, broad-spectrum antifungal activity. nih.gov Its efficacy was noted against a range of pathogenic fungi, including species of Candida, Aspergillus, Cryptococcus, and various dermatophytes, with MIC values ranging from 0.0625 to 4 μg/ml. nih.gov This compound was also effective against both fluconazole-sensitive and resistant strains of Candida albicans. nih.gov

Other studies have corroborated the antifungal potential of this class. A 2-phenyl-1,3-thiazole derivative was reported to have activity against Aspergillus niger with a MIC of 125–150 μg/mL. nih.gov Additionally, a series of 2-amino-4,5-diarylthiazole derivatives yielded a highly active compound against Candida albicans, with a MIC80 value of 9 μM, comparable to the standard drug fluconazole. nih.gov

| Compound/Class | Fungal Species | Activity (MIC) | Reference |

|---|---|---|---|

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Candida, Aspergillus, Cryptococcus, Dermatophytes | 0.0625–4 µg/mL | nih.gov |

| 2-Phenyl-1,3-thiazole derivative | A. niger | 125–150 µg/mL | nih.gov |

| 2-Amino-4,5-diarylthiazole derivative (5a8) | C. albicans | 9 µM (MIC80) | nih.gov |

Mechanistic studies on 4-phenyl-1,3-thiazole analogs suggest multiple modes of action. For the antifungal agent (4-phenyl-1,3-thiazol-2-yl) hydrazine, the primary mechanism appears to be the induction of oxidative damage. nih.gov The compound was found to increase reactive oxygen species (ROS) within C. albicans, leading to significant DNA damage and subsequent cell death. nih.gov

In silico docking studies with other thiazole derivatives have proposed different targets. For antibacterial activity, inhibition of UDP-N-acetylenolpyruvoylglucosamine reductase (MurB), an enzyme essential for peptidoglycan synthesis in the bacterial cell wall, has been suggested. mdpi.com For antifungal activity, the proposed mechanism involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, which is a vital component of the fungal cell membrane. mdpi.com

Antiparasitic Activity Investigations

The 4-phenyl-1,3-thiazol-2-amine scaffold has also been identified as a promising starting point for the development of new agents against parasitic diseases, particularly leishmaniasis.

A study focusing on a series of eight 4-phenyl-1,3-thiazol-2-amines demonstrated significant in vitro activity against the promastigote forms of Leishmania amazonensis, a causative agent of cutaneous leishmaniasis. scielo.brnih.govresearchgate.net Four of the eight tested compounds showed noteworthy anti-promastigote activity combined with favorable selectivity indices when evaluated against Vero cells. scielo.brnih.govresearchgate.net The most promising compound in the series exhibited a half-maximal inhibitory concentration (IC50) of 20.78 μM against the parasite. nih.govresearchgate.net

| Compound ID | IC50 (µM) | Selectivity Index (SI) vs. Vero cells | Reference |

|---|---|---|---|

| Compound 6 | 20.78 | 5.69 | nih.govresearchgate.net |

| Compound 3 | 46.63 | 26.11 | nih.govresearchgate.net |

| Compound 4 | 53.12 | 4.80 | nih.govresearchgate.net |

To elucidate the mechanism behind the observed antileishmanial activity, a molecular modeling target fishing study was performed. This investigation suggested that S-methyl-5-thioadenosine phosphorylase (MTAP) is a potential macromolecular target for the 4-phenyl-1,3-thiazol-2-amine class of compounds. scielo.brnih.govresearchgate.net MTAP is a key enzyme in the methionine and adenine salvage pathways, which are crucial for nucleotide production and polyamine metabolism. researchgate.netwikipedia.org As these pathways are essential for parasite survival and proliferation, the inhibition of MTAP presents a viable strategy for antileishmanial drug development. researchgate.net Docking studies have shown that the 2-amino group of the thiazole ring can form hydrogen bonds with key aspartate residues in the active site of the human MTAP enzyme, mimicking the binding of natural ligands. researchgate.net

Enzyme Inhibition Studies

The 2-aminothiazole core structure is a versatile pharmacophore that has been incorporated into various molecules designed to inhibit a range of enzymes. The following sections outline the inhibitory activities of compounds structurally related to this compound.

While direct studies on the CDK9 inhibitory activity of this compound are not extensively documented, research on structurally related 4-thiazol-2-anilinopyrimidine derivatives has revealed potent and selective inhibition of Cyclin-Dependent Kinase 9 (CDK9). These compounds have demonstrated the importance of the substituted thiazole moiety for their inhibitory action.

One of the most selective compounds from a series of 4-thiazol-2-anilinopyrimidine derivatives, compound 12u , was found to inhibit CDK9 with an IC50 of 7 nM and exhibited over 80-fold selectivity for CDK9 versus CDK2. nih.gov Another related compound, CDKI-73 , a heterocyclic 3-(5-fluoro-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-ylamino)benzenesulfonamide, was identified as a potent CDK9 inhibitor with an IC50 of 4 nM. nih.gov However, CDKI-73 also showed inhibitory activity against CDK1, CDK2, and CDK7 in the low nanomolar range. nih.gov

The structure-activity relationship (SAR) studies of these related series indicate that the substitution pattern on the thiazole and the aniline rings plays a crucial role in both the potency and selectivity of CDK9 inhibition. nih.govnih.gov

| Compound | CDK9 Inhibition (IC50/Ki) | Selectivity | Reference |

|---|---|---|---|

| Compound 12u | IC50 = 7 nM | >80-fold vs CDK2 | nih.gov |

| CDKI-73 | IC50 = 4 nM | Also inhibits CDK1, CDK2, and CDK7 in low nM range | nih.gov |

| Compound 9s | Ki = 14 nM | >20-fold vs CDK1/CDK2; 10-fold vs CDK7 | nih.gov |

| LDC000067 | IC50 = 44 ± 10 nM | 55-fold vs CDK2; >230-fold vs CDK6/CDK7 | nih.gov |

The interaction of 2-aminothiazole derivatives with hydrolases has been investigated. Specifically, studies have explored their potential to inhibit DNase and alkaline phosphatase.

In a study evaluating the inhibitory effectiveness of new 4-(4-chlorophenyl)thiazol-2-amines against bovine pancreatic DNase I, it was found that these compounds could inhibit the enzyme with IC50 values under 100 µM. nih.gov One derivative, where the substituents were R1 = H, R2 = phenol, and R3 = amide group, displayed a potent IC50 of 79.79 µM. nih.gov

Regarding alkaline phosphatase (AP), various thiazole derivatives have been explored as potential inhibitors. A series of thiazol-2-ylidene-benzamide derivatives were evaluated for their ability to inhibit AP isozymes. researchgate.net One of the most potent and selective inhibitors for human tissue non-specific alkaline phosphatase (h-TNAP) was 2''-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide (B126) (2e) , with an IC50 value of 0.079 ± 0.002 μM. researchgate.net Furthermore, a study on 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines also highlighted the potential of the thiazole scaffold in designing alkaline phosphatase inhibitors. nih.gov

| Compound Class/Derivative | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 4-(4-chlorophenyl)thiazol-2-amine derivative (R1=H, R2=phenol, R3=amide) | Bovine Pancreatic DNase I | 79.79 µM | nih.gov |

| 2''-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide (2e) | Human Tissue Non-specific Alkaline Phosphatase (h-TNAP) | 0.079 ± 0.002 μM | researchgate.net |

N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as direct inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. nih.govnih.gov Structure-activity relationship studies on this class of compounds have provided insights into the structural requirements for potent 5-LOX inhibition.

Among a series of 32 synthesized compounds, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was found to be the most potent 5-LOX inhibitor, exhibiting 98% inhibition with an IC50 value of 127 nM in an in vitro assay. nih.gov The SAR studies revealed that substitutions on both the N-aryl and 4-aryl rings of the 1,3-thiazole-2-amine scaffold significantly influence the inhibitory activity. nih.govnih.gov

| Compound | 5-LOX Inhibition | Reference |

|---|---|---|

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | IC50 = 127 nM (98% inhibition) | nih.gov |

Receptor Modulation and Binding Affinity Studies

The 4-phenyl-1,3-thiazol-2-amine scaffold has also been investigated for its ability to modulate the activity of G-protein coupled receptors, including adenosine (B11128) and serotonin (B10506) receptors.

Derivatives of 2-amino-4-phenyl-thiazole have been explored as antagonists for the adenosine A2A receptor. nih.gov A lead optimization study on a series of carboxamides of 2-amino-4-phenyl-thiazoles identified that a cyclopropyl amide was the optimal substituent on the 2-amino group for A2A receptor affinity. nih.gov Further modifications at the 5-position of the thiazole ring led to the discovery of a compound with good affinity for both A2A and A1 adenosine receptors. nih.gov This suggests that the 2-amino-4-phenyl-thiazole scaffold is a promising template for the development of adenosine receptor antagonists. nih.gov

While extensive data on the direct binding of this compound to serotonin receptors is limited, studies on related thiazole-containing compounds provide some insights. In a study of heteroyohimbine-inspired compounds, a thiazole derivative (compound 57 ) was found to be a micromolar partial agonist at the 5-HT2C receptor but was inactive at the 5-HT2A receptor. nih.gov This finding, although on a different heterocyclic system, suggests that the thiazole moiety can be accommodated within the binding pocket of serotonin receptors, but specific structural features are critical for affinity and selectivity towards the 5-HT2A subtype.

| Compound Class/Derivative | Receptor | Activity | Reference |

|---|---|---|---|

| Carboxamides of 2-amino-4-phenyl-thiazoles | Adenosine A2A Receptor | Antagonists | nih.gov |

| Compound 57 (a thiazole derivative) | 5-HT2A Receptor | Inactive | nih.gov |

| Compound 57 (a thiazole derivative) | 5-HT2C Receptor | Micromolar partial agonist | nih.gov |

Structure-Activity Relationship (SAR) Investigations for this compound Derivatives

The core structure of this compound presents multiple avenues for chemical modification, and researchers have systematically altered different parts of the molecule to understand their impact on biological activity. These studies are crucial for the rational design of more potent and selective compounds.

Influence of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the phenyl ring at the 4-position of the thiazole core have been shown to be significant determinants of biological potency. For instance, in the context of anticancer activity, the introduction of certain functional groups can dramatically alter a compound's efficacy.

SAR studies on related 4-phenylthiazole derivatives have demonstrated that both electron-donating and electron-withdrawing groups on the phenyl ring can influence activity, with the optimal substitution pattern often being target-dependent. For example, some studies on analogous thiazole structures have shown that halogen substitutions on the phenyl ring can be important for activity.

The alkyl group at the 5-position of the thiazole ring also plays a role in modulating biological activity. While the parent compound features an ethyl group, variations in the length and branching of this alkyl chain can impact how the molecule fits into a biological target's binding site.

To illustrate the impact of these substitutions, consider the following hypothetical data based on common findings in medicinal chemistry research on similar heterocyclic scaffolds:

| Compound ID | R1 (C5-substituent) | R2 (C4-phenyl substituent) | Biological Activity (IC50, µM) |

| 1 | -CH2CH3 | -H | 15.2 |

| 2 | -CH3 | -H | 25.8 |

| 3 | -CH2CH2CH3 | -H | 12.5 |

| 4 | -CH2CH3 | 4-Cl | 8.7 |

| 5 | -CH2CH3 | 4-OCH3 | 22.1 |

| 6 | -CH2CH3 | 4-NO2 | 10.3 |

This table is for illustrative purposes and does not represent actual experimental data.

Hydrophobicity (CLogP, Molar Refractivity) Correlations

The lipophilicity, or hydrophobicity, of a molecule is a critical factor in its ability to cross cell membranes and interact with biological targets. This property is often quantified by the calculated log P (CLogP), a measure of a compound's partitioning between an octanol and water phase. Molar refractivity is another parameter that relates to the volume of a molecule and its polarizability.

Quantitative Structure-Activity Relationship (QSAR) studies on various classes of thiazole derivatives have often found a correlation between these hydrophobic parameters and biological activity. For derivatives of this compound, it is hypothesized that an optimal range of lipophilicity exists for maximal potency. A molecule that is too hydrophilic may have difficulty crossing cellular barriers, while one that is excessively hydrophobic might be poorly soluble in aqueous biological fluids or become trapped in lipid membranes.

A hypothetical QSAR study might yield an equation such as:

log(1/IC50) = 0.5 * CLogP - 0.02 * (CLogP)^2 + 0.1 * MR + constant

This type of parabolic relationship with CLogP suggests that there is an optimal hydrophobicity for activity, and deviating from this optimum, either by increasing or decreasing lipophilicity, leads to a decrease in potency.

| Compound ID | CLogP | Molar Refractivity | Predicted Activity (log(1/IC50)) |

| 1 | 3.5 | 65 | 5.8 |

| 4 | 4.2 | 70 | 6.2 |

| 5 | 3.4 | 72 | 5.7 |

This table is for illustrative purposes and does not represent actual experimental data.

Role of Electronic Parameters and Electrostatic Potential in Activity

The electronic properties of the substituents on the this compound scaffold can significantly influence its interaction with biological targets. Parameters such as the Hammett constant (σ), which describes the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring, are often used in QSAR studies to quantify these effects.

The distribution of electron density within the molecule, and its resulting electrostatic potential, can dictate how it orients itself within a binding pocket and the types of non-covalent interactions it can form, such as hydrogen bonds and pi-pi stacking. For example, electron-withdrawing groups on the phenyl ring can alter the charge distribution across the entire molecule, potentially enhancing interactions with electron-rich residues in a target protein.

Conformational Requirements for Biological Activity

The three-dimensional shape, or conformation, of a molecule is paramount for its biological activity. For derivatives of this compound, the relative orientation of the phenyl ring with respect to the thiazole ring is a key conformational feature. The presence of substituents on either ring can influence the preferred dihedral angle between these two rings due to steric hindrance.

Advanced Applications and Future Directions

Applications in Material Science and Polymer Chemistry

The unique chemical structure of 2-aminothiazoles, rich in sulfur and nitrogen, makes them valuable monomers for the synthesis of novel functional polymers. cancer.govcbs.dk These materials exhibit promising properties for a variety of advanced applications.

Poly(2-aminothiazole) (PAT) is an emerging class of heterocyclic conducting polymers that has garnered significant interest. cancer.govresearchgate.net These polymers are typically synthesized through chemical oxidative polymerization of the 2-aminothiazole (B372263) monomer. atlantis-press.comresearchgate.net The reaction parameters, such as the medium, time, temperature, and oxidant concentration, can be modulated to optimize the polymer's chemical structure, yield, and thermal stability. atlantis-press.comresearchgate.net

PAT and its composites have demonstrated significant potential in the development of anti-corrosion organic coatings. cancer.govcbs.dkresearchgate.net The sulfur and nitrogen atoms in the polymer backbone are believed to play a crucial role in adhesion to metal surfaces and inhibition of corrosive processes. Furthermore, the inherent conductivity of these polymers opens up possibilities for their use in electronic and electrochemical devices.

Another significant application of functional PATs is in environmental remediation. The polymer's structure, featuring abundant sulfur and nitrogen donor atoms, makes it an excellent adsorbent for heavy metal ions. acs.orgmdpi.com Research has shown that PAT possesses a high adsorption capacity and selectivity for specific metal ions, such as mercury (Hg(II)) and gold (Au(III)), from aqueous solutions. acs.orgmdpi.com The mechanism of adsorption involves chelation and ion exchange between the functional groups on the polymer surface and the metal ions. mdpi.com

| Application Area | Key Property | Example | Reference |

|---|---|---|---|

| Anti-Corrosion Coatings | Sulfur and Nitrogen-rich structure | Protective coatings for metal surfaces | cancer.gov, cbs.dk, researchgate.net |

| Environmental Remediation | Adsorption capability for heavy metal ions | Selective removal of Hg(II) and Au(III) from water | acs.org, mdpi.com |

| Electronics | Conducting polymer nature | Potential use in sensors and electrochemical devices | researchgate.net |

Analytical Methodologies for Detection and Quantification

As the development of 2-aminothiazole derivatives for various applications progresses, robust analytical methods for their detection and quantification in complex matrices are essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds in biological matrices. nih.gov When coupled with a Diode-Array Detector (DAD), HPLC provides spectral information across a range of wavelengths, enhancing the specificity of detection. For 2-aminothiazole derivatives, which often possess chromophores, HPLC-DAD is a suitable method for pharmacokinetic studies in non-human biological samples like plasma, urine, or tissue homogenates. The method allows for the separation of the parent compound from its metabolites, enabling detailed analysis of its absorption, distribution, metabolism, and excretion (ADME) profile.

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is the gold standard for metabolite identification. In non-human systems such as rats, studies on 2-aminothiazole derivatives have identified various metabolic pathways. For instance, pharmacokinetic studies of 2-aminothiazole analogs with antiprion activity in mice revealed the formation of ring-hydroxylated metabolites. nih.gov This metabolic transformation is a common pathway for aromatic heterocyclic compounds, mediated by cytochrome P450 enzymes in the liver. nih.gov The precise mass measurement and fragmentation patterns provided by MS are crucial for elucidating the structures of these metabolites, which is vital for understanding the compound's efficacy and potential toxicity.

Theoretical Predictions for Novel Derivatizations

Computational chemistry and in-silico modeling play a pivotal role in modern drug discovery and materials science, enabling the rational design of novel derivatives with enhanced properties. nih.gov For 2-aminothiazole scaffolds, theoretical predictions are used to guide the synthesis of new molecules with improved biological activity or material characteristics.